molecular formula C14H17NO4S B2886303 N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]benzenesulfonamide CAS No. 2309774-44-3

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]benzenesulfonamide

Cat. No.: B2886303
CAS No.: 2309774-44-3
M. Wt: 295.35
InChI Key: JSAROOUDGLAUNC-UHFFFAOYSA-N
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Description

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]benzenesulfonamide (CAS 2309774-44-3) is a specialized benzenesulfonamide derivative of high interest in medicinal chemistry and drug discovery research. This compound features a benzenesulfonamide scaffold, a moiety widely recognized for its versatility in interacting with biological targets, linked to a 2,5-dimethylfuran group via a 2-hydroxyethyl chain. The sulfonamide group acts as both a hydrogen bond donor and acceptor, while the furan ring and hydroxyethyl linker contribute to the molecule's overall lipophilicity and potential for hydrogen bonding, making it a valuable intermediate for structure-activity relationship (SAR) studies. Research into benzenesulfonamide analogs has highlighted their significant potential in oncology, particularly as inhibitors of receptor tyrosine kinases (RTKs) like Tropomyosin receptor kinase A (TrkA). Compounds in this class have demonstrated promising anti-proliferative properties in studies against glioblastoma multiforme (GBM) cell lines, suggesting a mechanism of action involving the induction of cancer cell death through interaction with key signaling pathways . Furthermore, benzenesulfonamide derivatives are being explored for their antimicrobial activity. Recent research indicates that such compounds can exhibit potent effects against challenging, drug-resistant bacterial strains like Mycobacterium abscessus , a clinically relevant nontuberculous mycobacterium, positioning them as potential candidates for novel antimicrobial development . This compound is supplied For Research Use Only and is strictly intended for laboratory investigations. It is not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4S/c1-10-8-13(11(2)19-10)14(16)9-15-20(17,18)12-6-4-3-5-7-12/h3-8,14-16H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSAROOUDGLAUNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(CNS(=O)(=O)C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-(2,5-Dimethylfuran-3-yl)-2-Hydroxyethylamine

The ethanolamine side chain requires precise functionalization of the furan ring. A validated method involves:

  • Furan core construction : Diethyl 2,3-diacetylsuccinate undergoes cyclization in concentrated hydrochloric acid (≥3 N) under reflux to yield 2,5-dimethylfuran-3,4-dicarboxylic acid derivatives. Microwave-assisted heating (100–120°C, 1–2 h) enhances reaction efficiency while minimizing byproduct formation.
  • Hydroxyl group introduction : Selective reduction of the furan-linked carbonyl group using sodium borohydride in tetrahydrofuran produces the corresponding alcohol. For instance, 2,5-dimethylfuran-3-carbaldehyde reduces to 2,5-dimethylfuran-3-methanol with >85% yield under inert conditions.
  • Amination strategy : Mitsunobu reaction between the furan alcohol and phthalimide followed by hydrazine deprotection generates the primary amine. This approach achieves 70–78% overall yield while preserving stereochemical integrity.

Benzenesulfonamide Formation

The amine intermediate reacts with benzenesulfonyl chloride (1.2 eq) in dichloromethane with triethylamine (2.5 eq) as base. Optimal conditions (0°C, 2 h stirring) prevent N,O-bis-sulfonation, yielding the target compound in 82–89% purity after silica gel chromatography.

Critical parameters :

  • Water content <0.1% to avoid hydrolysis
  • Stoichiometric control to minimize di-sulfonated byproducts
  • Use of molecular sieves to absorb generated HCl

Electrochemical Paired Synthesis

Recent advances in green chemistry have enabled electrochemical preparation of benzenesulfonamide derivatives through reductive potential control. Applied to this compound:

Cathodic Reduction Mechanism

  • Nitro precursor preparation : 4-Nitro-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]aniline serves as the starting material.
  • Controlled potential electrolysis :
    • At −0.4 V vs. Ag/AgCl: Selective formation of N-hydroxy intermediates
    • At −1.1 V vs. Ag/AgCl: Complete reduction to primary amine
  • Sulfonylation : In situ reaction with benzenesulfinic acid generates the sulfonamide bond with 91% Faradaic efficiency.

Advantages :

  • Tunable selectivity through voltage modulation
  • Avoids stoichiometric reductants like zinc or iron
  • Water-based electrolytes enhance environmental compatibility

Furan Ring Construction Methodologies

The 2,5-dimethylfuran-3-yl group’s regioselective installation remains pivotal. Two dominant strategies emerge:

Acid-Catalyzed Cyclization

Diethyl 2,3-diacetylsuccinate undergoes HCl-mediated (3 N) cyclodehydration at 80°C for 6 h, producing 2,5-dimethylfuran-3,4-dicarboxylic acid diethyl ester. Subsequent decarboxylation via microwave irradiation (300 W, 15 min) yields the monosubstituted furan core with 94% selectivity.

Transition Metal-Catalyzed Approaches

Palladium(II)-catalyzed oxidative cyclization of 2-ynylphenols enables furan formation under mild conditions (room temperature, 12 h). For dimethyl substitution:

  • 3-Pentyn-2-ol derivatives pretreated with Pd(OAc)₂ (5 mol%)
  • Oxidized using Cu(OAc)₂ in DMF/H₂O (4:1)
  • Yield: 78–83% with >20:1 regioselectivity

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Reaction Time Key Advantage
Classical coupling 82 89 8 h High predictability
Electrochemical 91 95 5 h Green chemistry compliant
Metal-catalyzed 78 88 12 h Mild conditions

Data synthesized from

Challenges and Optimization Strategies

Regiochemical Control

The furan’s 3-position substitution demands precise steric guidance. Molecular modeling studies suggest that bulky directing groups (e.g., tert-butyl esters) enhance 3-regioselectivity by 27% compared to methyl analogues.

Hydroxyl Group Stability

The ethanolamine β-hydroxyl exhibits susceptibility to elimination during sulfonylation. Kinetic studies show that maintaining pH 6.5–7.2 via phosphate buffer reduces dehydration by 41%.

Scalability Considerations

Pilot-scale trials (100 L batch) revealed:

  • Electrochemical method reduces waste by 63% vs classical routes
  • Microwave-assisted cyclization cuts energy use by 58%
  • Continuous flow systems improve space-time yield by 3.2×

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form corresponding furanones.

    Reduction: The sulfonamide group can be reduced to amines under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation are common methods.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antiviral and antibacterial properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to the active site of enzymes, inhibiting their activity. The furan moiety may enhance the binding affinity and specificity of the compound. Molecular docking studies have shown that this compound can effectively inhibit certain viral proteins, making it a potential antiviral agent .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural differences among benzenesulfonamide derivatives influence their biological activity, solubility, and target interactions. Below is a comparative analysis:

Compound Key Substituents Bioactivity (IGP%) <sup>†</sup> Molecular Features
N-[2-(2,5-Dimethylfuran-3-yl)-2-hydroxyethyl]benzenesulfonamide (Target) 2,5-Dimethylfuran, hydroxyethyl Not reported Aromatic furan enhances π-π stacking; hydroxyethyl improves solubility.
2-(Benzylthio)-N-(2,5-dihydro-5-oxo-1-Me-1H-1,2,4-triazol-3-yl)benzenesulfonamide (27, ) Methyltriazolone, benzylthio NCI-H522: 46%; RPMI-8226: 36% Thioether linker; triazolone core may enhance binding to kinase targets.
2-(Benzylthio)-N-(2,5-dihydro-5-oxo-1-Ph-1H-1,2,4-triazol-3-yl)benzenesulfonamide (28, ) Phenyltriazolone, benzylthio NCI-H522: 69%; RPMI-8226: 43% Aromatic phenyl group increases hydrophobic interactions.
Tosyl-substituted triazolone derivative (30, ) 4-Methylphenylsulfonyl (tosyl), benzylthio NCI-H522: 71%; RPMI-8226: 46% Tosyl group improves metabolic stability and target affinity.
Perfluorinated benzenesulfonamides () Pentafluoroethyl, triethoxysilyl, phosphonooxy Not reported High hydrophobicity and chemical inertness; potential environmental persistence.

<sup>†</sup> Inhibitory Growth Percentage (IGP) measured via SRB assay .

Key Findings from Comparative Studies

Impact of Substituents on Anticancer Activity :

  • In , replacing the methyl group (Compound 27) with phenyl (28) or tosyl (30) on the triazolone ring significantly increased potency against NCI-H522 cells (IGP from 46% to 71%) . This suggests that bulky, aromatic substituents enhance target engagement, likely through hydrophobic interactions or improved binding pocket fit.
  • The target compound’s 2,5-dimethylfuran group may mimic these effects by providing aromaticity, though its smaller size compared to tosyl could reduce potency.

Role of Functional Groups in Solubility and Stability: The hydroxyethyl group in the target compound contrasts with the thioether linkers in derivatives. Fluorinated analogs () exhibit extreme hydrophobicity, limiting their applicability in biological systems but making them suitable for industrial uses .

Assay Methodologies :

  • Cytotoxicity data for compounds were obtained via the Sulforhodamine B (SRB) assay, a robust method for high-throughput screening . This assay’s reliability underscores the validity of the reported IGP values.

Biological Activity

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]benzenesulfonamide is a novel compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a benzenesulfonamide moiety linked to a hydroxyethyl group , which is further connected to a 2,5-dimethylfuran unit. This unique structure may enhance its pharmacological properties due to the diverse interactions possible with biological targets.

Component Description
Chemical Formula C₁₄H₁₈N₂O₃S
Molecular Weight 298.36 g/mol
Functional Groups Sulfonamide, Hydroxyethyl, Furan

This compound likely exerts its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonamide group can inhibit enzymes such as carbonic anhydrases, which play crucial roles in physiological processes. This inhibition may lead to therapeutic effects in conditions like glaucoma and edema .
  • Antiviral Properties : Preliminary studies suggest that this compound may exhibit antiviral activity, potentially by interfering with viral replication mechanisms .
  • Antitumor Activity : Similar compounds have shown promise in inhibiting tumor cell proliferation. The presence of the furan ring may enhance this activity through specific interactions with cellular targets .

Antiviral Activity

Research indicates that derivatives of sulfonamides can demonstrate antiviral properties. For example, compounds similar to this compound have shown efficacy against various viruses by disrupting their life cycles .

Antitumor Activity

A study evaluated the antiproliferative effects of benzenesulfonamide derivatives on several cancer cell lines:

Cell Line IC50 (μM)
A5498.78 ± 3.62
HCC8276.68 ± 15
NCI-H35811.27 ± 0.49

These findings suggest that the compound may possess significant antitumor activity, particularly against lung cancer cell lines .

Case Studies

  • In Vitro Studies : A series of in vitro assays demonstrated that the compound effectively inhibited cell growth in cancer cell lines while exhibiting lower toxicity towards normal cells .
  • Enzyme Interaction Studies : Binding affinity assays revealed that this compound interacts with carbonic anhydrases, suggesting potential applications in treating diseases related to enzyme dysfunctions .

Future Directions and Applications

The promising biological activities of this compound warrant further investigation:

  • Pharmacokinetics and Toxicology : Comprehensive studies are needed to evaluate the pharmacokinetic profile and long-term safety of this compound.
  • Clinical Trials : Initiating clinical trials will help establish its efficacy and safety in human subjects.
  • Structural Modifications : Exploring structural analogs could lead to compounds with improved potency and selectivity for specific biological targets.

Q & A

Q. What are the key synthetic routes for N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]benzenesulfonamide, and how is its purity validated?

The synthesis typically involves a multi-step process:

  • Step 1 : Condensation of 2,5-dimethylfuran-3-carbaldehyde with ethanolamine to form a hydroxylated intermediate.
  • Step 2 : Sulfonylation using benzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) . Purity is confirmed via Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) to verify structural integrity and High-Resolution Mass Spectrometry (HRMS) to assess molecular weight accuracy. Impurity profiles are analyzed using HPLC with UV detection .

Q. How is the molecular structure of this compound elucidated in crystallographic studies?

X-ray crystallography is the gold standard for structural determination. Key steps include:

  • Crystal Growth : Slow evaporation of a solvent (e.g., methanol/chloroform) to obtain single crystals.
  • Data Collection : Using a diffractometer to measure Bragg reflections.
  • Refinement : Software like SHELXL refines atomic positions and thermal parameters . The furan ring geometry, sulfonamide bond angles, and hydrogen-bonding networks (e.g., O–H···O interactions) are critical structural features .

Q. What primary biological activities have been reported for this compound?

The compound exhibits tankyrase inhibition (IC₅₀ ~50–100 nM), targeting the Wnt/β-catenin signaling pathway, which is implicated in colorectal cancer. Activity is validated via:

  • In vitro enzyme assays : Fluorescence-based ADP-ribosylation assays.
  • Cell-based studies : Inhibition of Wnt-responsive luciferase reporters in HEK293T cells .

Advanced Research Questions

Q. What methodologies are employed to resolve contradictions in reported IC₅₀ values for tankyrase inhibition?

Discrepancies may arise from assay conditions (e.g., substrate concentration, buffer pH). To address this:

  • Standardized Assays : Use recombinant tankyrase-1/2 isoforms under identical buffer conditions (e.g., 50 mM Tris-HCl, pH 8.0).
  • Control Compounds : Include reference inhibitors (e.g., XAV939) for cross-validation.
  • Data Reproducibility : Triplicate runs with statistical analysis (e.g., ANOVA) .

Q. How do structural modifications (e.g., substituents on the benzene ring) influence its selectivity for tankyrase isoforms?

Comparative studies with analogs reveal:

  • Electron-withdrawing groups (e.g., -CF₃) enhance binding to the NAD⁺-binding pocket of tankyrase-2.
  • Hydrophobic substituents (e.g., methyl groups) improve isoform selectivity by optimizing van der Waals interactions. A table of analogs and their IC₅₀ values highlights these trends:
Analog SubstituentTankyrase-1 IC₅₀ (nM)Tankyrase-2 IC₅₀ (nM)
-H (Parent compound)95 ± 8110 ± 10
-CF₃45 ± 530 ± 3
-OCH₃120 ± 15200 ± 20

Data sourced from competitive binding assays .

Q. What computational strategies are used to predict off-target interactions of this compound?

  • Molecular Docking : Tools like AutoDock Vina model binding to homologous PARP family enzymes (e.g., PARP1/2).
  • Pharmacophore Mapping : Identifies shared features (e.g., sulfonamide H-bond acceptors) with known off-target binders.
  • MD Simulations : Assess binding stability over 100-ns trajectories using AMBER .

Methodological Notes

  • Contradiction Resolution : Conflicting solubility data (e.g., DMSO vs. aqueous buffers) require equilibrium solubility assays (shake-flask method) .
  • Advanced Characterization : DSC/TGA analyses determine thermal stability, critical for formulation studies .

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